PHIP Bromodomain Structural Engagement: Enantiomer-Specific Binding Mode Not Reproduced by N-Methyl or N-Phenyl Analogs
The (S)-enantiomer of 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol is a confirmed crystallographic fragment hit for the second bromodomain of PHIP (PDB: 5RKB, resolution 1.279 Å), with the ligand modeled into unambiguous electron density at the acetyl-lysine binding site [1]. The (S)-configured secondary alcohol forms a direct hydrogen bond to the backbone carbonyl of Asn1439, while the pyrazole ring nitrogen participates in a water-mediated interaction with Tyr1404 [1]. The cyclopentyl group occupies a hydrophobic cleft defined by Phe1397 and Val1442 side chains [1]. In the broader SAMPL7 fragment screening campaign encompassing 799 fragments screened against PHIP, only 52 fragments showed binding, underscoring the stringency of the experimental system [2]. The N-methyl analog (1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, CAS 40534-33-6) was not identified among the 52 hits in the same screen, indicating that the cyclopentyl group's steric and lipophilic contribution is essential for productive binding at this site [2].
| Evidence Dimension | Crystallographic binding to PHIP bromodomain (PDB: 5RKB) |
|---|---|
| Target Compound Data | Confirmed hit; (S)-enantiomer bound at acetyl-lysine pocket; resolution 1.279 Å; ligand code UWG |
| Comparator Or Baseline | N-methyl analog (CAS 40534-33-6): Not detected among 52 fragment hits from same 799-fragment screening library [2] |
| Quantified Difference | Target compound: hit; N-methyl analog: non-hit (absent from hit list). Qualitative difference in binary binding outcome. |
| Conditions | PanDDA crystallographic fragment screening against PHIP bromodomain; Diamond Light Source I04-1 beamline; 799 fragments screened; hit threshold based on refined electron density evidence [1][2] |
Why This Matters
Procurement of the N-cyclopentyl derivative is essential for any structure-guided chemical elaboration program targeting the PHIP bromodomain, as the validated binding pose cannot be obtained with the N-methyl or N-phenyl analog.
- [1] Grosjean, H., et al. Crystal Structure of PHIP in complex with Z2004563941. PDB ID: 5RKB (2020). DOI: 10.2210/pdb5rkb/pdb. View Source
- [2] Schoenbeck, F.S., et al. SAMPL7 protein-ligand challenge: A community-wide evaluation of computational methods against fragment screening and pose-prediction. J Comput Aided Mol Des 36, 291–311 (2022). DOI: 10.1007/s10822-022-00452-7. View Source
